molecular formula C21H38O B14661421 Henicosa-1,20-dien-11-one CAS No. 41625-03-0

Henicosa-1,20-dien-11-one

Cat. No.: B14661421
CAS No.: 41625-03-0
M. Wt: 306.5 g/mol
InChI Key: ZESIVAZXTCESRN-UHFFFAOYSA-N
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Description

Henicosa-1,20-dien-11-one is a long-chain aliphatic compound characterized by 21 carbon atoms (hence "henicosa"), two double bonds at positions 1 and 20, and a ketone group at position 11. For example, microwave-assisted synthesis methods for related henicosa-containing polycyclic compounds have been reported, yielding products with high melting points (e.g., 298–300°C) and distinct spectroscopic signatures .

Properties

CAS No.

41625-03-0

Molecular Formula

C21H38O

Molecular Weight

306.5 g/mol

IUPAC Name

henicosa-1,20-dien-11-one

InChI

InChI=1S/C21H38O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2

InChI Key

ZESIVAZXTCESRN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Henicosa-1,20-dien-11-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of long-chain aldehydes with ketones, followed by selective hydrogenation to introduce the double bonds at specific positions. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide and solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve the large-scale aldol condensation process, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: this compound can participate in substitution reactions where the ketone group is replaced by other functional groups. This can be achieved using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, H2 with a palladium catalyst.

    Substitution: Grignard reagents in dry ether, organolithium compounds in hexane.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

Henicosa-1,20-dien-11-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: this compound is used in the production of fragrances and flavors due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of Henicosa-1,20-dien-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2S)-7,19-dioxo-6,14,16,20,21-pentaazapentacyclo[...]henicosa-1(21),8,10,12,15,17-hexaene-18-carboxylate

  • Structure : This compound (referred to as 16 in ) shares the henicosa backbone but incorporates a pentacyclic framework with ester and amide functionalities.
  • Synthesis: Prepared via microwave irradiation (150°C, 20 min) using diethyl ethoxymethylenemalonate and ethanol, achieving a 61% yield. The reaction emphasizes efficiency compared to traditional thermal methods.
  • Physical Properties : Melting point (298–300°C) and IR bands (1720 cm⁻¹ for ester carbonyl, 1643 cm⁻¹ for conjugated ketone) differ from Henicosa-1,20-dien-11-one due to additional functional groups .

5,11,17-Trihalotetracyclo[...]henicosa-nonaene Derivatives

  • Structure : These derivatives () feature halogenated tetracyclic systems with hydroxyl and ketone groups. Unlike this compound, they exhibit aromaticity and steric constraints due to fused rings.

Hexa-2,4-dienoic Acid

  • Structure: A short-chain dienoic acid (C₆H₈O₂) with conjugated double bonds and a carboxylic acid group.
  • Properties : Higher water solubility (due to -COOH) and acidity (pKa ~4.5) compared to this compound. Its GHS classification highlights irritancy risks, whereas this compound’s safety profile is undocumented .

Data Table: Key Comparative Parameters

Compound Molecular Formula Functional Groups Melting Point (°C) Synthesis Yield Key Applications
This compound C₂₁H₃₈O Diene, ketone Not reported Not reported Organic synthesis
Compound 16 () C₂₂H₂₃N₅O₅ Ester, amide, ketone 298–300 61% Pharmaceutical intermediates
Hexa-2,4-dienoic acid C₆H₈O₂ Diene, carboxylic acid 135–137 Not reported Food preservatives

Research Findings and Methodological Insights

  • Synthesis Efficiency : Microwave-assisted methods () outperform conventional techniques for polycyclic henicosa derivatives, reducing reaction times to 20 minutes. This contrasts with older methods (e.g., ’s 1982 study), which likely required prolonged heating .
  • Drug Design Relevance : underscores the need for Lipinski rule compliance and docking studies in derivatives, suggesting future directions for this compound modifications .

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